2-oxo-2H-chromene-3-carbothioamide
CAS No.: 69015-65-2
Cat. No.: VC7801721
Molecular Formula: C10H7NO2S
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69015-65-2 |
---|---|
Molecular Formula | C10H7NO2S |
Molecular Weight | 205.23 g/mol |
IUPAC Name | 2-oxochromene-3-carbothioamide |
Standard InChI | InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14) |
Standard InChI Key | NNHJYDSWYAVKNK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-oxo-2H-chromene-3-carbothioamide comprises a bicyclic framework with a benzopyran core. Key features include:
-
Chromene Skeleton: A fused benzene and pyran ring system (2H-chromene) with a ketone group at position 2.
-
Carbothioamide Functional Group: A thiourea derivative (-C(=S)NH₂) at position 3, enhancing reactivity and intermolecular interactions .
The molecular formula is C₁₀H₇NO₂S, with a molecular weight of 205.23 g/mol . The SMILES notation (C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N
) and InChI key (NNHJYDSWYAVKNK-UHFFFAOYSA-N
) provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₇NO₂S | |
Molecular Weight | 205.23 g/mol | |
Melting Point | 172°C | |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N |
Synthetic Routes and Reaction Dynamics
Industrial-Scale Production
Industrial synthesis likely involves:
-
Solvent-Based Reactions: Ethanol or methanol as solvents under reflux conditions.
-
Purification Techniques: Recrystallization or column chromatography to isolate high-purity product .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 172°C, indicative of moderate thermal stability . This property facilitates handling in solid-phase reactions and storage.
Solubility and Reactivity
-
Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the thiourea group’s polarity.
-
Reactivity: The carbothioamide group participates in:
Industrial and Research Applications
Chemical Synthesis
The compound serves as a precursor for:
-
Heterocyclic Compounds: Thiazole and thiadiazole derivatives via cyclocondensation reactions.
-
Metal Complexes: Ligand for catalytic or materials science applications .
Material Science
The chromene core’s conjugated π-system enables applications in organic electronics, such as light-emitting diodes (LEDs) or photovoltaic cells .
Precautionary Measure | Guideline |
---|---|
Personal Protective Equipment | Gloves, goggles, lab coat |
Ventilation | Use fume hoods |
First-Aid Measures | Rinse skin/eyes with water |
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